6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide
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Description
6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a chemical compound with the linear formula C10H6ClNO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues, which are similar to the compound , has been reported . The derivatives were synthesized via a two-step pathway commencing with 2-hydroxybenzaldehyde and diethyl malonate followed by hydrolysis of ester and coupling with various aromatic amines .Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is also unknown
Result of Action
Related compounds have shown significant inhibition of certain enzymes
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds
Biochemical Analysis
Biochemical Properties
6-Chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been synthesized and assessed for their ability to inhibit pancreatic lipase (PL) . It interacts with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory activity on pancreatic lipase . This inhibition can influence cell function by altering lipid metabolism, as pancreatic lipase plays a crucial role in the absorption of dietary fats .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of pancreatic lipase, leading to enzyme inhibition . This binding interaction inhibits the enzyme’s ability to break down dietary fats, thereby influencing lipid metabolism at the molecular level .
Metabolic Pathways
This compound is involved in lipid metabolism due to its inhibitory activity on pancreatic lipase
Properties
IUPAC Name |
6-chloro-2-oxo-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-11-6-7-14-10(8-11)9-13(16(20)21-14)15(19)18-12-4-2-1-3-5-12/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGKBQIVWYBPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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